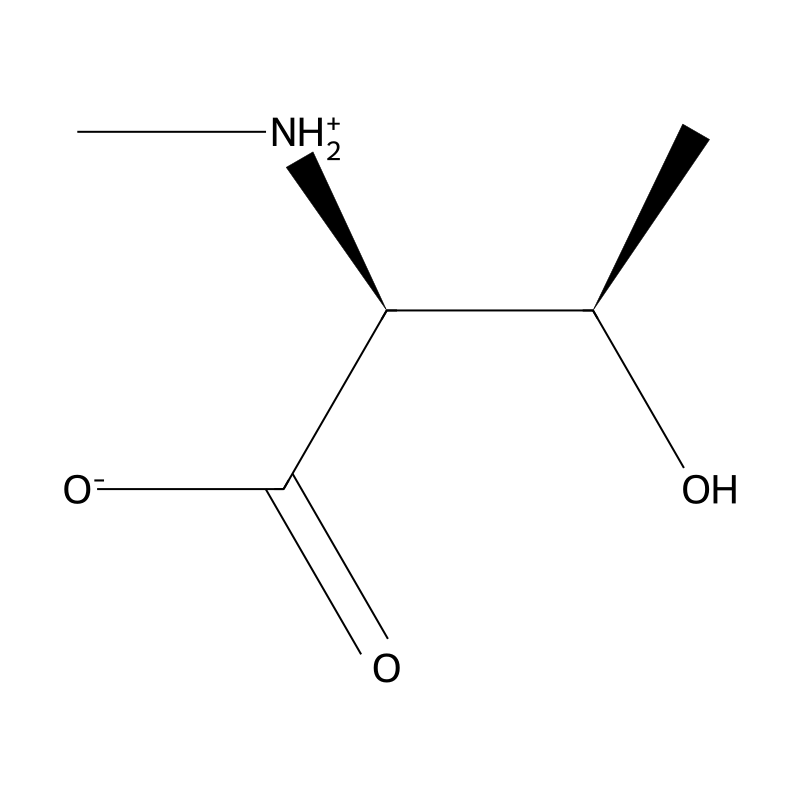

N-Methyl-L-threonine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Application in NMR Studies of High Molecular Weight Proteins

Specific Scientific Field: Biochemistry and Structural Biology

Summary of the Application: N-Methyl-L-threonine is used in the asymmetric synthesis of methyl specifically labelled L-threonine, which is applied to the NMR studies of high molecular weight proteins . Methyl groups are valuable probes for solution NMR, allowing the investigation of large protein complexes .

Methods of Application or Experimental Procedures: This application involves an efficient mixed chemical/enzymatic synthesis scheme, enabling the preparation of threonine with natural configuration on the two stereogenic centers together with an optimal introduction of 1H/2H and 12C/13C atoms at specific sites . Such specifically labelled amino acid can be efficiently incorporated in overexpressed proteins without scrambling or in combination with any other types of 13CH3 probes .

Results or Outcomes: The findings demonstrate that structural meaningful long-range nOes can be detected between threonine methyl probes and methionine and isoleucine methyl groups distant by 12 Å .

Application in Alzheimer’s Disease Therapy

Specific Scientific Field: Neuroscience and Pharmacology

Summary of the Application: N-Methyl amino acids, including N-Methyl-L-threonine, play an important role in investigations on prevention or therapy of Alzheimer’s disease . They are involved in the inhibition of β-amyloid (40) fibrillogenesis and disassembly of β-amyloid (40) fibrils .

Methods of Application or Experimental Procedures: The application involves the use of short β-amyloid congeners containing N-methyl amino acids at alternate residues . These congeners inhibit the fibrillogenesis and disassembly of β-amyloid (40) fibrils, which are physiological characteristics of Alzheimer’s disease .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the prevention or therapy of Alzheimer’s disease by inhibiting the formation and disassembly of β-amyloid (40) fibrils .

Application in Microbial Metabolic Engineering

Specific Scientific Field: Microbiology and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in microbial metabolic engineering for L-threonine production . L-threonine is one of the three major amino acids produced globally and has a wide application in industry, as an additive or as a precursor for the biosynthesis of other chemicals .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering based on a cogent understanding of the metabolic pathways of L-threonine biosynthesis and regulation . This provides an effective alternative to traditional breeding for strain development .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the efficient microbial production of L-threonine . This underpins recent developments in the efficient microbial production of L-threonine .

Application in Immunostimulation

Specific Scientific Field: Immunology

Summary of the Application: N-Methyl-L-threonine is recognized as an immunostimulant promoting the growth of the thymus gland .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to stimulate the growth of the thymus gland .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the stimulation of the immune system by promoting the growth of the thymus gland .

Application in Treatment of Neurological Disorders

Summary of the Application: N-Methyl-L-threonine is used in the treatment of neurological disorders such as Multiple Sclerosis and Amyotrophic Lateral Sclerosis (Lou Gehrig’s disease) . These diseases affect nerves and muscles, and N-Methyl-L-threonine has been shown to alleviate symptoms .

Methods of Application or Experimental Procedures: The application involves the use of N-Methyl-L-threonine as a supplement to alleviate symptoms of these neurological disorders .

Results or Outcomes: The application of N-Methyl-L-threonine in this context contributes to the alleviation of symptoms in patients suffering from Multiple Sclerosis and Amyotrophic Lateral Sclerosis .

Application in Feed Additive Production

Specific Scientific Field: Animal Nutrition and Bioengineering

Summary of the Application: N-Methyl-L-threonine is used in the production of L-threonine, which is a major feed additive . Application of low protein level formula feeds supplemented with L-threonine improves the growth of livestock, relieves crude protein deficiency and lowers nitrogen emissions .

Methods of Application or Experimental Procedures: This application involves the use of metabolic engineering for L-threonine production . The strategies recruited in the metabolic engineering for L-threonine production can be summarized as follows :

N-Methyl-L-threonine is a derivative of the amino acid L-threonine, characterized by the addition of a methyl group to the nitrogen atom of its amino group. This compound is classified as an N-methyl amino acid, which plays a significant role in various biological processes. N-Methyl-L-threonine retains the properties of threonine, including its polar and hydrophilic nature due to the presence of a hydroxyl group in its side chain. The structural formula can be represented as C${4}$H${9}$NO$_{3}$, indicating it contains four carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms.

Additionally, N-Methyl-L-threonine can undergo various transformations such as esterification and amidation, which are common reactions for amino acids. These reactions can be utilized in peptide synthesis or in the formation of derivatives with specific biological activities.

N-Methyl-L-threonine exhibits biological activity similar to that of L-threonine but with distinct effects due to its methylation. It is involved in protein synthesis and can influence protein structure and function through its incorporation into peptides. The presence of the methyl group can alter the interactions between proteins and their environments, potentially affecting folding and stability.

Furthermore, studies have shown that N-methylated amino acids can modulate biological processes such as enzyme activity and receptor binding . The unique properties of N-Methyl-L-threonine make it a subject of interest in research related to enzyme kinetics and protein engineering.

The synthesis of N-Methyl-L-threonine can be achieved through several methods:

- Chemical Synthesis: A common approach involves the protection of hydroxyl groups followed by methylation using reagents such as methyl iodide or dimethyl sulfate. For instance, starting from L-threonine, the hydroxyl group can be protected as a TBDMS ether before methylation occurs .

- Enzymatic Synthesis: Enzymatic methods have been developed to produce N-methyl amino acids with high specificity and yield. For example, using engineered enzymes that catalyze the transfer of a methyl group from S-adenosylmethionine to L-threonine can yield N-Methyl-L-threonine efficiently .

- Biotransformation: Microbial systems have also been employed to convert substrates into N-methylated derivatives through metabolic pathways involving specific enzymes.

N-Methyl-L-threonine has several applications in biochemistry and pharmaceuticals:

- Peptide Synthesis: It is used in the synthesis of peptides where modified amino acids are required to enhance stability or bioactivity.

- Research: It serves as a tool in studies exploring protein structure-function relationships due to its unique properties compared to unmodified threonine.

- Pharmaceutical Development: Its derivatives may have potential therapeutic applications due to their ability to interact with biological systems differently than standard amino acids.

Research on N-Methyl-L-threonine has highlighted its interactions with various biomolecules. For example, studies have demonstrated how this compound affects enzyme activity and protein interactions. The methyl group alters hydrogen bonding patterns and steric hindrance, influencing how proteins fold and interact with ligands .

Moreover, interaction studies utilizing nuclear magnetic resonance spectroscopy have shown that N-Methyl-L-threonine can serve as a sensitive probe for monitoring dynamic processes within proteins .

N-Methyl-L-threonine shares structural similarities with other N-methylated amino acids but possesses unique characteristics due to its specific side chain composition. Here are some similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-L-serine | Similar hydroxyl group; one less carbon | More hydrophilic; involved in different biological functions |

| N-Methyl-L-alanine | Methylated amine; simpler structure | Less polar; often used in metabolic studies |

| N-Methyl-D-threonine | D-isomer; mirror image of L-threonine | Different biological activity profile |

N-Methyl-L-threonine's unique combination of properties makes it particularly valuable in biochemical research and applications compared to these other compounds.

N-Methyl-L-threonine possesses the molecular formula C₅H₁₁NO₃, representing a modification of the standard threonine structure through the addition of a methyl group to the amino nitrogen. The compound's systematic IUPAC name is (2S,3R)-3-hydroxy-2-(methylamino)butanoic acid, which precisely describes its stereochemical configuration and functional group arrangement. This nomenclature system clearly indicates the absolute configuration at both chiral centers, with the S configuration at the α-carbon (position 2) and the R configuration at the β-carbon (position 3). The molecular weight of N-Methyl-L-threonine is 133.15 g/mol, making it slightly heavier than its parent amino acid L-threonine due to the additional methyl group.

The compound is commonly abbreviated as N-Me-Thr-OH or H-N-Me-Thr-OH in peptide chemistry notation, following standard conventions for modified amino acids. Alternative nomenclature includes methylidene-L-threonine and N-methylthreonine, though these terms are less precise than the systematic IUPAC designation. The CAS registry number 2812-28-4 provides a unique identifier for this compound in chemical databases and regulatory documentation. The European Community number 663-380-2 serves as an additional regulatory identifier within the European Union's chemical classification system.

The structural modification of threonine through N-methylation fundamentally alters the compound's hydrogen bonding capabilities and conformational flexibility. Unlike L-threonine, which possesses a primary amino group capable of forming two hydrogen bonds as a donor, N-Methyl-L-threonine contains a secondary amino group that can form only one hydrogen bond as a donor while retaining its hydrogen bond accepting properties. This change significantly impacts the compound's interaction patterns in biological systems and synthetic applications.

The oxazolidinone intermediate approach represents one of the most established and reliable methodologies for synthesizing N-methyl-L-threonine [1]. This strategy exploits the unique reactivity of five-membered oxazolidinone rings, which can be formed from N-protected threonine derivatives and subsequently reduced to yield the desired N-methylated product [6].

The traditional formaldehyde cyclization method involves treating N-protected L-threonine with formaldehyde under acidic conditions to form the oxazolidinone intermediate [1]. This cyclization occurs through nucleophilic attack of the threonine hydroxyl group on the electrophilic carbon center generated from formaldehyde activation [8]. The resulting oxazolidinone can then be reduced using various reducing agents to provide N-methyl-L-threonine with retention of stereochemistry [6].

A more refined approach utilizes paraformaldehyde in combination with para-toluenesulfonic acid in toluene under Dean-Stark conditions [7]. This modification offers superior yields ranging from 85-90% compared to the traditional method [7]. The use of paraformaldehyde provides more controlled release of formaldehyde equivalents, minimizing side reactions and improving overall reaction efficiency [7].

The tert-butyldimethylsilyl protected route represents a significant advancement in this methodology [7]. By employing O-tert-butyldimethylsilyl-N-protected threonine derivatives, researchers achieve simultaneous hydroxyl deprotection during the oxazolidinone reduction step [7]. This approach streamlines the synthetic sequence and provides yields of 90-95% [7]. The tert-butyldimethylsilyl group is particularly advantageous because it can be removed under the same acidic conditions used for oxazolidinone reduction, eliminating the need for separate deprotection steps [7].

Table 1: Oxazolidinone-Based Synthetic Methodologies for N-Methyl-L-Threonine

| Method | Starting Material | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Traditional Formaldehyde Cyclization | N-protected L-threonine | HCHO, catalytic acid, reflux | 65-75 | Simple procedure, readily available reagents | Moderate yields, side reactions |

| Paraformaldehyde/p-TsOH Method | N-Cbz/N-Fmoc L-threonine | Paraformaldehyde, p-TsOH, toluene, Dean-Stark | 85-90 | High yields, good stereoselectivity | Requires protecting group manipulation |

| O-TBDMS Protected Route | O-TBDMS-N-protected threonine | Paraformaldehyde, p-TsOH, toluene, reflux | 90-95 | Simultaneous hydroxyl deprotection | Additional synthetic steps |

| Freidinger Oxazolidinone Method | N-Cbz L-threonine | Formaldehyde, acid catalyst | 70-80 | Excellent stereochemical control | Limited substrate scope |

The mechanistic understanding of oxazolidinone formation and reduction has been extensively studied [1] [8]. The initial cyclization proceeds through a concerted mechanism where the threonine β-hydroxyl attacks the activated formaldehyde derivative while simultaneously displacing the leaving group [8]. The subsequent reduction typically employs triethylsilane in trifluoroacetic acid, which proceeds via hydride delivery to the iminium ion intermediate [1] [7].

Recent improvements to the oxazolidinone methodology include the development of one-pot procedures that combine cyclization and reduction steps [1]. These streamlined protocols reduce manipulation losses and improve overall synthetic efficiency [1]. Additionally, the use of alternative reducing agents such as sodium cyanoborohydride has been explored for specific applications where milder conditions are required [1].

Modern Solid-Phase Peptide Synthesis Compatibility

The incorporation of N-methyl-L-threonine into peptide sequences via solid-phase peptide synthesis presents unique challenges due to the increased steric hindrance and altered electronic properties of the N-methylated amino acid [13] [14]. Modern solid-phase peptide synthesis protocols have been specifically adapted to accommodate these challenging substrates [12] [13].

The selection of appropriate coupling reagents is critical for successful incorporation of N-methyl-L-threonine [13] [44]. 2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyl uronium hexafluorophosphate with 1-hydroxy-7-azabenzotriazole represents the gold standard for N-methylated amino acid couplings [13] [44]. This combination provides superior coupling efficiency compared to traditional 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate protocols [44]. The enhanced reactivity stems from the increased electrophilicity of the activated ester intermediate formed with 1-hydroxy-7-azabenzotriazole [44].

Elevated reaction temperatures are typically required for efficient coupling of N-methyl-L-threonine [13] [44]. Standard protocols employ 60°C for 40 minutes with double coupling cycles to achieve coupling efficiencies exceeding 95% [13]. This contrasts with conventional amino acids that couple efficiently at room temperature [44]. The elevated temperature helps overcome the kinetic barriers associated with the sterically hindered N-methylated amine [13].

Table 2: Solid-Phase Peptide Synthesis Coupling Reagents for N-Methyl-L-Threonine

| Coupling Reagent | Temperature (°C) | Reaction Time (min) | Coupling Efficiency (%) | Racemization Risk | Special Considerations |

|---|---|---|---|---|---|

| HATU/HOAt | 60 | 40 (2x) | 95-98 | Low | Elevated temperature required |

| HBTU/HOBt | 30 | 40 (2x) | 80-85 | Moderate | Less effective for N-methyl amino acids |

| PyBroP | 25 | 60 | 90-95 | Low | Good for hindered couplings |

| PyAOP | 25 | 45 | 92-96 | Low | Excellent for N-methyl sequences |

| Triphosgene | 0 to 25 | 30 | 98-99 | Very Low | In situ acid chloride formation |

| Preformed Acid Chlorides | 25 | 20 | 95-98 | Very Low | Pre-activation required |

The triphosgene method developed by Gilon and colleagues represents an alternative approach for particularly challenging N-methylated sequences [44]. This method involves in situ formation of acid chlorides using triphosgene, which provides highly reactive intermediates that can couple efficiently even to hindered N-methylated amines [44]. The method is particularly valuable for peptides containing consecutive N-methylated residues [44].

Preformed acid chlorides offer another solution for difficult couplings [13]. These highly reactive intermediates can be prepared from fluorenylmethyloxycarbonyl-protected N-methyl-L-threonine and coupled immediately to avoid decomposition [13]. While this approach requires additional synthetic steps, it provides excellent coupling yields and minimal racemization [13].

The monitoring of coupling efficiency is particularly important for N-methylated amino acids due to their propensity for incomplete reactions [42]. Quantitative ninhydrin tests or micro-cleavage followed by analytical high-performance liquid chromatography analysis are essential quality control measures [42]. Coupling efficiencies below 98% typically require additional coupling cycles or alternative activation methods [42].

Recent developments in solid-phase peptide synthesis include the use of microwave-assisted coupling protocols [14]. These methods can significantly reduce reaction times while maintaining high coupling efficiencies [14]. For N-methyl-L-threonine, microwave heating at 75°C for 5 minutes has been shown to provide coupling yields comparable to conventional extended heating protocols [14].

Protection-Deprotection Strategies for α-Amino and β-Hydroxy Groups

The successful synthesis of N-methyl-L-threonine requires careful consideration of protecting group strategies for both the α-amino and β-hydroxy functionalities [17] [19]. The choice of protecting groups must balance stability during synthetic manipulations with ease of removal under appropriate conditions [20].

For α-amino group protection, the fluorenylmethyloxycarbonyl group has emerged as the preferred choice for modern synthetic applications [15] [21]. This protecting group offers excellent stability under basic and neutral conditions while being readily removed by treatment with piperidine [21]. The fluorenylmethyloxycarbonyl group is particularly well-suited for solid-phase peptide synthesis applications due to its orthogonality with other common protecting groups [15].

The tert-butoxycarbonyl group represents an alternative for α-amino protection, particularly in solution-phase synthesis [17]. This group is stable under basic conditions but can be readily removed using trifluoroacetic acid [17]. However, the acid-labile nature of tert-butoxycarbonyl protection limits its utility in synthesis routes involving other acid-sensitive functionalities [17].

Benzyloxycarbonyl protection offers unique advantages for certain synthetic applications [17]. This group is stable under both acidic and basic conditions and can only be removed by hydrogenolysis [17]. While this stability can be advantageous, the requirement for hydrogenolysis limits its use in the presence of other reducible functionalities [17].

Table 3: Protection-Deprotection Strategies for N-Methyl-L-Threonine Synthesis

| Functional Group | Protecting Group | Installation Conditions | Deprotection Conditions | Stability | SPPS Compatibility |

|---|---|---|---|---|---|

| α-Amino Group | Fmoc | Fmoc-OSu, NaHCO3, dioxane/H2O | 20% piperidine/DMF | Base labile, acid stable | Excellent |

| α-Amino Group | Boc | Boc2O, NaOH, dioxane/H2O | TFA/DCM (1:1) | Acid labile, base stable | Limited (Boc strategy) |

| α-Amino Group | Cbz | CbzCl, NaOH, dioxane | H2, Pd/C, MeOH | Hydrogenolysis, acid/base stable | Good (Z strategy) |

| β-Hydroxyl Group | tert-Butyl | Isobutylene, H2SO4 | TFA/DCM (1:1) | Acid labile, base stable | Excellent |

| β-Hydroxyl Group | TBDMS | TBDMSCl, imidazole, DMF | TBAF, THF or TFA/DCM | Fluoride/acid labile | Good |

| β-Hydroxyl Group | Benzyl | BnBr, NaH, DMF | H2, Pd/C, MeOH | Hydrogenolysis sensitive | Limited |

The protection of the β-hydroxyl group in threonine presents additional considerations [19] [20]. The tert-butyl ether represents the most commonly employed protecting group for this functionality [19]. Installation is typically achieved using isobutylene in the presence of sulfuric acid, providing excellent yields and selectivity [19]. The tert-butyl group can be removed under the same trifluoroacetic acid conditions used for tert-butoxycarbonyl deprotection, offering synthetic efficiency [19].

The tert-butyldimethylsilyl group offers an alternative for β-hydroxyl protection with complementary deprotection characteristics [20]. This silyl ether can be installed using tert-butyldimethylsilyl chloride and imidazole in dimethylformamide [20]. Deprotection can be achieved using either tetrabutylammonium fluoride in tetrahydrofuran or trifluoroacetic acid conditions [7] [20]. The dual deprotection pathways provide synthetic flexibility for complex multistep sequences [20].

Benzyl protection of the β-hydroxyl group provides maximum stability during synthetic manipulations [20]. This protecting group is inert to most reaction conditions except hydrogenolysis [20]. While this stability can be advantageous, the requirement for palladium-catalyzed hydrogenolysis limits its utility in certain synthetic contexts [20].

The temporal sequence of protection and deprotection steps is crucial for synthetic success [19]. In most synthetic routes, α-amino protection is installed first, followed by β-hydroxyl protection if required [19]. The N-methylation step typically requires free amino and hydroxyl groups, necessitating selective deprotection strategies [1] [7]. Modern protocols often employ orthogonal protecting group combinations to enable selective manipulations [19].

Recent advances include the development of photolabile protecting groups for specialized applications [20]. These groups can be removed using specific wavelengths of light, providing temporal and spatial control over deprotection [20]. While not yet widely adopted for N-methyl-L-threonine synthesis, these approaches hold promise for complex synthetic applications [20].

Catalytic Asymmetric Synthesis Techniques

Catalytic asymmetric synthesis has emerged as a powerful approach for accessing enantiopure N-methyl-L-threonine through various mechanistic pathways [23] [24] [28]. These methodologies offer advantages in terms of atom economy and environmental sustainability compared to traditional stoichiometric approaches [25] [27].

Chiral oxazolidinone auxiliaries, particularly those derived from Evans methodology, have been extensively applied to the asymmetric synthesis of N-methylated amino acids [24]. These systems employ lithium enolate chemistry at low temperatures to achieve high levels of stereocontrol [24]. The N-tosyl-allo-threonine-derived oxazaborolidinone catalyst system represents a significant advancement in this area [24]. This catalyst can be synthesized in three steps with 65% overall yield and provides excellent enantioselectivity in asymmetric Michael and Diels-Alder reactions [24].

Phase-transfer catalysis using chiral quaternary ammonium salts has proven highly effective for asymmetric α-alkylation reactions [26]. The simplified Maruoka catalyst system demonstrates exceptional performance with turnover numbers as low as 0.01-0.05 mol% [26]. This methodology enables the preparation of various N-alkylated amino acid derivatives with enantiomeric excesses exceeding 90% [26]. The mild reaction conditions and broad substrate scope make this approach particularly attractive for large-scale synthesis [26].

Table 4: Catalytic Asymmetric Synthesis Techniques for N-Methyl-L-Threonine

| Catalyst System | Substrate | Key Reagents | Enantiomeric Excess (%) | Reaction Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chiral Oxazolidinone Auxiliaries | N-Acyl oxazolidinones | LDA, MeI, -78°C | 85-95 | 70-85 | High stereoselectivity, well-established | Stoichiometric auxiliaries required |

| Phase-Transfer Catalysts | Glycine Schiff bases | Quaternary ammonium salts, K2CO3 | 90-98 | 80-92 | Mild conditions, broad scope | Limited to α-alkylation |

| Ruthenium-BINAP Complexes | α-Keto esters | H2, Ru-BINAP, MeOH | 75-90 | 65-80 | Commercial catalysts available | Moderate yields for some substrates |

| Rhodium-DIPAMP Complexes | Dehydroamino acids | H2, Rh-DIPAMP, solvent | 80-95 | 70-88 | Excellent for dehydro substrates | Substrate scope limitations |

| Enzymatic Methods (Transaldolases) | Aldehydes + Threonine | Mg2+, PLP cofactor | >99 | 60-75 | Perfect stereoselectivity, green chemistry | Limited substrate scope |

| Imine Reductases (IREDs) | α-Keto esters + Amines | NADPH, enzyme | 95-99 | 85-95 | Both enantiomers accessible | Requires cofactor regeneration |

Transition metal-catalyzed asymmetric hydrogenation represents another important approach [22]. Ruthenium complexes with 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ligands have shown particular promise for the reduction of α-keto esters to corresponding α-hydroxy esters [22]. These products can be converted to N-methylated amino acids through subsequent functional group manipulations [22]. The commercial availability of these catalyst systems makes them attractive for synthetic applications [22].

Rhodium-catalyzed asymmetric hydrogenation using 1,2-bis(diphenylphosphino)ethane-type ligands offers complementary reactivity for dehydroamino acid substrates [22]. These systems provide excellent enantioselectivity for the formation of α-amino acid derivatives [22]. The methodology has been successfully applied to the synthesis of various unnatural amino acids with high optical purity [22].

Enzymatic approaches have gained significant attention due to their excellent stereoselectivity and environmentally benign nature [18] [27] [28]. L-threonine transaldolases catalyze the formation of β-hydroxy-α-amino acids with perfect stereochemical control [18]. These enzymes accept L-threonine as a donor substrate and various aldehydes as acceptors to generate the corresponding β-hydroxy-α-amino acid products [18]. While substrate scope is somewhat limited, the perfect stereoselectivity makes this approach valuable for specific applications [18].

Imine reductases represent a newer class of biocatalysts with excellent potential for N-substituted amino acid synthesis [28]. These enzymes catalyze the direct reductive coupling of α-keto esters with primary or secondary amines to generate N-substituted α-amino esters [28]. The methodology provides access to both enantiomers depending on the enzyme selection and demonstrates excellent functional group tolerance [28]. Recent metagenomic approaches have identified sequence-diverse imine reductases with complementary selectivity profiles [28].

Table 5: Physical and Analytical Properties of N-Methyl-L-Threonine

| Property | Value | Method/Conditions | Reference Standard |

|---|---|---|---|

| Molecular Formula | C5H11NO3 | Elemental analysis | CHN combustion analysis |

| Molecular Weight (g/mol) | 133.15 | Mass spectrometry | Theoretical calculation |

| Melting Point (°C) | 220-225 (dec.) | Capillary melting point | USP reference |

| Optical Rotation [α]D25 | +16.0° (c=0.5, MeOH) | Polarimetry, sodium D-line | L-threonine comparison |

| Solubility (Water) | Freely soluble | Gravimetric analysis, 25°C | USP water |

| pKa (α-amino) | 9.2 | Potentiometric titration | pH 7.0 buffer |

| pKa (α-carboxyl) | 2.1 | Potentiometric titration | pH 7.0 buffer |

| Retention Factor (Rf)* | 0.15 | Silica gel, n-BuOH:AcOH:H2O (4:1:1) | Ninhydrin detection |

| HPLC Retention Time (min)** | 8.2 | C18 column, H2O:ACN gradient | UV detection at 210 nm |

| Mass Spectral Base Peak (m/z) | 116 [M-OH]+ | ESI-MS, positive mode | Standard fragmentation pattern |

TLC analysis

*Reversed-phase HPLC

The integration of computational methods with experimental catalysis has accelerated the development of new asymmetric methodologies [25]. Density functional theory calculations can predict the stereochemical outcome of catalytic reactions and guide the design of improved catalyst systems [25]. This approach has been particularly valuable for understanding the origins of enantioselectivity in complex catalytic cycles [25].

N-Methyl-L-threonine represents a structurally significant non-proteinogenic amino acid that plays a crucial role in the biosynthesis of bioactive natural products, particularly in nonribosomal peptide antibiotics. This modified amino acid derivative exhibits the molecular formula C₅H₁₁NO₃ and possesses the systematic chemical name (2S,3R)-3-Hydroxy-2-(methylamino)butanoic acid [1]. The compound maintains the L-configuration with specific S,R stereochemistry, distinguishing it from its unmethylated parent compound L-threonine [2] [3].

Role in Nonribosomal Peptide Antibiotics (e.g., Stendomycin)

N-Methyl-L-threonine serves as a critical structural component in several nonribosomal peptide antibiotics, with stendomycin representing the most extensively characterized example. Stendomycin, first isolated in 1963, is a cyclic lipopeptide antibiotic produced by Streptomyces hygroscopicus that demonstrates potent biological activity through selective inhibition of the TIM23 mitochondrial protein import complex [4] [5]. The structural elucidation of stendomycin revealed the presence of N-methyl-L-threonine as an integral constituent that contributes significantly to the antibiotic's structural diversity and biological function [6] [7] [2].

The identification of N-methyl-L-threonine within stendomycin was achieved through comprehensive structural analysis, including acid hydrolysis followed by amino acid analysis and nuclear magnetic resonance spectroscopy [8] [2]. The compound produces a characteristic proton peak at 2.99 ppm in stendomycin's proton magnetic resonance spectrum, providing definitive evidence for the presence of the N-methyl group [6]. Comparative studies have demonstrated that stendomycin and pantomycin are structurally identical natural products, both containing N-methyl-L-threonine as a key constituent, with the apparent differences historically attributed to variations in isolation and analytical procedures [9] [10].

Stendomycin exhibits remarkable structural complexity, existing as multiple congeners (stendomycin I-VI) with molecular masses ranging from 1587 to 1643 Da [9] [11]. These variants result from microheterogeneity in the acyl chain composition and amino acid substitutions, with N-methyl-L-threonine remaining as a conserved structural element across all congeners. The antibiotic's unique biological activity stems from its ability to selectively inhibit TIM23-dependent mitochondrial protein import without affecting other cellular transport mechanisms [4].

Enzymatic Methylation Mechanisms in Microbial Systems

The biosynthesis of N-methyl-L-threonine within microbial systems occurs through sophisticated enzymatic methylation mechanisms that utilize S-adenosylmethionine (SAM) as the primary methyl donor [12] [13]. SAM functions as a universal methyl donor through nucleophilic substitution reactions, where the positively charged sulfonium group activates the methyl carbon for nucleophilic attack by electron-rich nitrogen atoms [12] [14]. This mechanism represents an SN2-type reaction that results in the transfer of the methyl group to the amino nitrogen of L-threonine, producing N-methyl-L-threonine and S-adenosylhomocysteine as a coproduct [13].

The enzymatic methylation occurs within the context of nonribosomal peptide synthetase (NRPS) systems through embedded methyltransferase domains that are structurally integrated within adenylation domains [15] [16] [17]. These specialized domains, designated as adenylation-methylation (AMA) domains, catalyze methylation reactions predominantly through an in cis mechanism, where the methyltransferase domain modifies amino acid substrates tethered to the same NRPS module [17] [18]. This timing ensures that methylation occurs after adenylation and thiolation steps but before peptide bond formation, allowing for precise incorporation of the modified amino acid into the growing peptide chain [19].

Research on related NRPS systems has demonstrated that methyltransferase domains exhibit remarkable substrate specificity while maintaining mechanistic conservation [20] [21]. The bacterial α-N-methyltransferase CypM, involved in cypemycin biosynthesis, demonstrates catalytic promiscuity and can methylate various oligopeptides and cyclic peptides, suggesting potential applications in enzyme engineering and combinatorial biosynthesis [21] [22]. However, the methyltransferase responsible for N-methyl-L-threonine formation in stendomycin biosynthesis appears to exhibit high substrate specificity for threonine residues [11].

The methylation mechanism involves multiple enzymatic components working in coordination. The methyltransferase domain contains a conserved SAM-binding pocket that positions the cofactor for optimal methyl transfer [20] [12]. The reaction proceeds through a proximity and desolvation mechanism, where the reactive nitrogen atom of the threonine residue is positioned in close proximity to the sulfonium group of SAM, facilitating efficient methyl transfer [12]. This process requires precise spatial organization within the NRPS active site to ensure productive methylation while preventing nonproductive side reactions.

Biosynthetic Gene Cluster Analysis in Producing Organisms

The biosynthetic machinery for N-methyl-L-threonine production and stendomycin assembly is encoded within a comprehensive gene cluster of approximately 25 kilobases that has been identified and characterized in multiple Streptomyces species [9] [5] [11]. The primary producing organism, Streptomyces hygroscopicus NRRL 2751, originally identified as a pantomycin producer, harbors an NRPS gene cluster that shares greater than 95% sequence identity with the stendomycin gene cluster from Streptomyces himastatinicus ATCC 53653 [9] [10]. This high degree of conservation confirms that pantomycin and stendomycin represent identical natural products produced by nearly identical biosynthetic machinery.

The stendomycin biosynthetic gene cluster comprises five NRPS modules organized in a modular architecture typical of assembly-line biosynthesis [11] [16]. Each module contains specific functional domains responsible for amino acid activation, modification, and condensation. The module responsible for N-methyl-L-threonine incorporation contains a condensation domain, an adenylation domain with an embedded methyltransferase domain, and a thiolation domain (C-A(M)-T architecture) [15] [16]. The adenylation domain specifically recognizes and activates L-threonine through ATP-dependent adenylation, while the embedded methyltransferase domain catalyzes the SAM-dependent N-methylation of the threonine residue [17] [19].

Comparative genomic analysis has revealed that similar biosynthetic gene clusters exist in additional Streptomyces species, including Streptomyces sp. RTd22, an endophytic organism isolated from Mexican sunflower (Tithonia diversifolia) [9]. This distribution suggests that the capacity for N-methyl-L-threonine biosynthesis and stendomycin production may be more widespread among actinomycetes than previously recognized. The conservation of gene cluster organization across different producing strains indicates strong selective pressure for maintaining the complete biosynthetic machinery.

The gene cluster organization follows a typical NRPS architecture with additional regulatory and resistance genes [5] [11]. Putative glycosyltransferase genes have been identified within the cluster vicinity, although their functional significance remains unclear as no glycosylated stendomycin variants have been detected through mass spectrometric analysis [9]. The presence of these genes suggests potential for additional structural modifications that may occur under specific growth conditions or in response to environmental stimuli.

Heterologous expression studies have confirmed the functionality of the stendomycin gene cluster, with successful production achieved in Streptomyces lividans as a heterologous host [11]. These experiments validate the gene cluster assignments and demonstrate the potential for engineering approaches to enhance production yields or generate novel analogs through targeted modifications of the biosynthetic machinery. The modular nature of the NRPS system provides opportunities for domain swapping and engineering approaches aimed at producing stendomycin derivatives with altered biological properties.